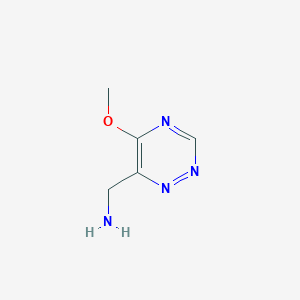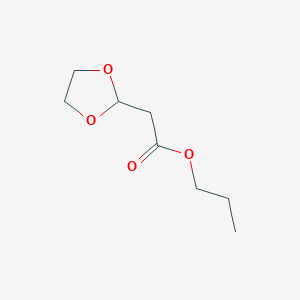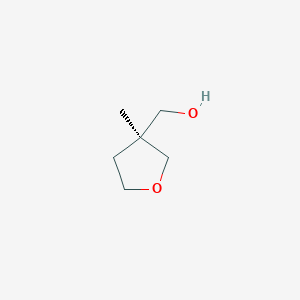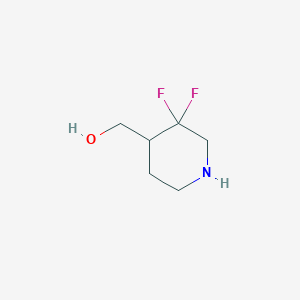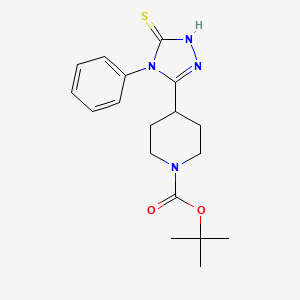
tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate, or TBMPT, is an organic compound that is used in a variety of scientific and research applications. TBMPT is a derivative of piperidine, an aromatic heterocyclic compound, and is known for its ability to form strong complexes with metal ions. TBMPT has been used in a variety of research applications, including as a ligand for metal ions, for its ability to bind to DNA, and for its potential as an antimicrobial agent.
Applications De Recherche Scientifique
Synthesis and Industrial Application
The compound tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is notable for its role in the synthesis of complex molecules, such as vandetanib, a therapeutic agent. Vandetanib synthesis involves multiple steps, including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution processes. This compound contributes to a synthetic route that offers higher yields and commercial value, making it significant for industrial production scale (Mi, 2015).
Role in Asymmetric Synthesis of N-heterocycles
In the realm of asymmetric synthesis, chiral sulfinamides, including tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate, are utilized extensively. These compounds serve as crucial intermediates in the stereoselective synthesis of amines and their derivatives, particularly N-heterocycles. The methodology facilitated by these compounds provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, underscoring the structural motif common to many natural products and therapeutically relevant compounds (Philip et al., 2020).
Environmental and Toxicological Studies
Environmental and toxicological investigations have examined synthetic phenolic antioxidants (SPAs), including derivatives related to tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate. These studies aim to understand the occurrence, human exposure, and toxicity of SPAs, which are used to extend product shelf life by retarding oxidative reactions. Notably, SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) and their transformation products have been detected in various environmental matrices and in humans, raising concerns about their potential health impacts (Liu & Mabury, 2020).
Biological Activity of 1,2,4-Triazole Derivatives
The biological activity of 1,2,4-triazole derivatives, including tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate, has been a subject of research. These compounds exhibit a wide range of biological activities, such as antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The exploration of these derivatives in modern organic synthesis highlights their potential in chemical modeling and as biologically active substances (Ohloblina, 2022).
Propriétés
IUPAC Name |
tert-butyl 4-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-18(2,3)24-17(23)21-11-9-13(10-12-21)15-19-20-16(25)22(15)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITLFRZZXBFDTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NNC(=S)N2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



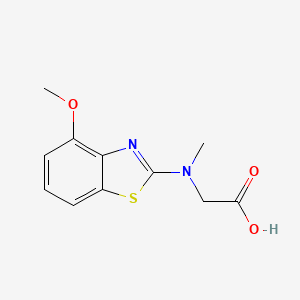
![N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1396169.png)
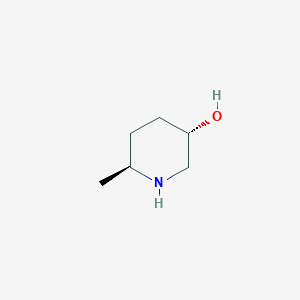
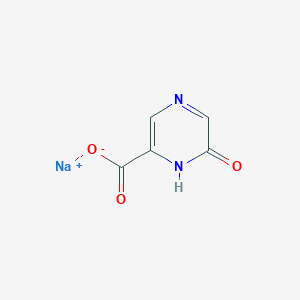
![trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid](/img/structure/B1396177.png)
![[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-YL]acetic acid](/img/structure/B1396179.png)
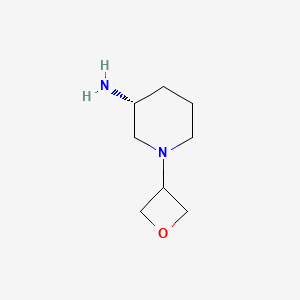
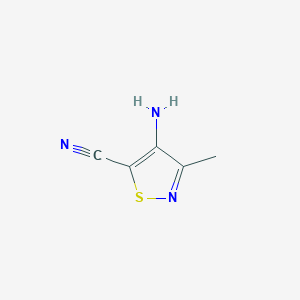
![Spiro[2.3]hexan-1-amine](/img/structure/B1396184.png)
![Bicyclo[1.1.1]pentane-1,3-diamine](/img/structure/B1396186.png)
